Cas no 133550-32-0 (Tyrphostin B44, (-) enantiomer)

Tyrphostin B44, (-) enantiomer structure
133550-32-0 structure
Product Name:Tyrphostin B44, (-) enantiomer
CAS No:133550-32-0
MF:C18H16N2O3
MW:308.331244468689
CID:141260
PubChem ID:5328772
Update Time:2025-04-19

Tyrphostin B44, (-) enantiomer Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]-, (2E)-
    • (R)-(-)-2-Amino-6-phosphonohexanoicacidhydrate
    • AG 527
    • TYRPHOSTIN B44
    • Tyrphostin B44, (-) enantiomer
    • (R)-(E)-2-Cyano-3-(3',4'-dihydroxyphenyl)-N-(1-phenylethyl)-2-propenaMide
    • AC1NS5B1
    • Tocris-0578
    • Tyrphostin AG 527
    • Tyrphostin B44(-)
    • Tyrphostin deriv. 44
    • TRYPHOSTIN AG 527
    • ALPHA-CYANO-(-)-(R)-N-(ALPHA-PHENETHYL)-3,4-DIHYDROXYCINNAMIDE
    • (-)-(r)-n-(α-methylbenzyl)-3,4-dihydroxybenzylidenecyanoacetamide
    • (-)-(R)-N-(ALPHA-METHYLBENZYL)-3,4-DIHYDROXYBENZYLIDINECYANOACETAMIDE
    • (-)-(R)-N-(ALPHA-METHYLBENZYL)-3,4-DIHYDROXY-BENZYLIDENECYANOACETAMIDE
    • Zinc03871437
    • SR-01000076158
    • AG-527
    • NCGC00024662-01
    • J-006404
    • NCGC00024662-05
    • (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]-2-propenamide
    • M01337
    • A806631
    • SR-01000076158-1
    • BRD-K43405658-001-01-8
    • cid_5328772
    • (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
    • MLS002153178
    • (R)-(E)-2-Cyano-3-(3',4'-dihydroxyphenyl)-N-(1-phenylet hyl)-2-propenamide
    • HSCI1_000018
    • CHEMBL258767
    • SR-01000597717-1
    • NCGC00024662-02
    • ag527
    • NCGC00024662-03
    • T 4443
    • Lopac0_001177
    • SMR001230670
    • AKOS024458568
    • 133550-32-0
    • CCG-205251
    • (E)-3-[3,4-bis(oxidanyl)phenyl]-2-cyano-N-[(1R)-1-phenylethyl]prop-2-enamide
    • NCGC00024662-04
    • SR-01000076158-2
    • DTXSID90416171
    • BDBM4302
    • (R,E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)acrylamide
    • J-006401
    • (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide
    • SR-01000597717
    • EU-0101177
    • HMS2235B13
    • Inchi: 1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23)/b15-9+/t12-/m1/s1
    • InChI Key: UMGQVUWXNOJOSJ-KMHUVPDISA-N
    • SMILES: O=C(/C(/C#N)=C/C1C=CC(=C(C=1)O)O)N[C@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 308.116
  • Monoisotopic Mass: 308.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 29
  • XLogP3: 2.7
  • Topological Polar Surface Area: 93.4A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 603.0±55.0 °C at 760 mmHg
  • Flash Point: 318.5±31.5 °C
  • Refractive Index: 1.66
  • Solubility: DMSO or ethanol: soluble
  • PSA: 93.35000
  • LogP: 3.27308
  • Solubility: Soluble in ethanol
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Tyrphostin B44, (-) enantiomer Security Information

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